molecular formula C17H15N5O B2450239 N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine CAS No. 2380040-09-3

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine

Cat. No.: B2450239
CAS No.: 2380040-09-3
M. Wt: 305.341
InChI Key: MGVGXEBALBDFQY-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a furan ring attached to a phenyl group, which is further connected to a purine moiety

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-22-11-21-15-16(19-10-20-17(15)22)18-8-12-2-4-13(5-3-12)14-6-7-23-9-14/h2-7,9-11H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVGXEBALBDFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Methylation of 6-Chloropurine

The 9-methylpurine scaffold is synthesized from 6-chloropurine (14 ) using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) in dimethylacetamide (DMA) at 80–100°C. This method achieves regioselective methylation at the N9 position with yields of 78–85%.

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: dppf (4 mol%)
  • Solvent: DMA
  • Temperature: 80°C, 12 h

Synthesis of 4-(Furan-3-yl)benzylamine

Suzuki-Miyaura Coupling for Aryl-Furan Bond Formation

A bromophenyl intermediate (4a ) is coupled with furan-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst. The reaction proceeds in a 1,4-dioxane/water mixture at 110°C for 2.5 h, yielding 4-(furan-3-yl)phenylboronic acid. Subsequent reduction of a nitro intermediate (e.g., 6a ) with hydrazine hydrate (80% NH₂NH₂·H₂O) affords the benzylamine.

Optimization Insights:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄
  • Base: K₂CO₃ (2.5 equiv)
  • Yield: 72–88%

Nitro Reduction Pathway

Alternatively, 4-nitrobenzaldehyde derivatives are reduced to amines using iron powder/ethanol. However, this method generates iron sludge, prompting substitution with catalytic hydrogenation (H₂/Pd-C) for improved sustainability.

Coupling Strategies for Final Assembly

Reductive Amination

The benzylamine fragment reacts with 9-methyl-9H-purin-6-amine in the presence of NaBH₃CN or NaBH(OAc)₃. This one-pot method proceeds via imine intermediate formation, followed by reduction.

Key Parameters:

  • Solvent: Methanol or DMSO
  • Reducing Agent: NaBH₃CN (1.2 equiv)
  • Yield: 65–74%

Nucleophilic Substitution

Activation of the benzylamine as a chloride (e.g., 4-(furan-3-yl)benzyl chloride) enables direct alkylation of the purine’s 6-amino group. Reactions are conducted in DMF with K₂CO₃ as a base.

Challenges:

  • Competing N7 alkylation necessitates careful temperature control (0–5°C).
  • Yield: 58–63%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Source
Reductive Amination Mild conditions, one-pot synthesis Requires stoichiometric reducing agents 65–74
Nucleophilic Substitution High purity, fewer byproducts Low temperature control critical 58–63
Suzuki Coupling Scalable, regioselective Costly catalysts, boronic acid availability 72–88

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO- d₆): Purine protons (δ 8.4–8.6 ppm), furan protons (δ 6.2–7.5 ppm), benzyl CH₂ (δ 4.3 ppm).
  • IR (nujol): N–H stretch (3341 cm⁻¹), C=N purine (1593 cm⁻¹).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity.

Industrial-Scale Considerations

  • Catalyst Recovery: Pd-based catalysts are recycled via filtration and ligand stabilization.
  • Waste Management: Iron sludge from nitro reductions is replaced with H₂/Pd-C systems.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it can inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The furan ring and purine moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Furan-2-yl)phenyl]methyl]-9-methylpurin-6-amine
  • N-[[4-(Thiophen-3-yl)phenyl]methyl]-9-methylpurin-6-amine
  • N-[[4-(Pyridin-3-yl)phenyl]methyl]-9-methylpurin-6-amine

Uniqueness

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds .

Biological Activity

N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14N6O
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 2741890-28-6

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds containing furan rings. The furan nucleus is known to modulate various inflammatory pathways, potentially through the inhibition of nitric oxide (NO) production and other inflammatory mediators.

Research Findings :

  • A study indicated that furan derivatives can significantly inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages without showing significant cytotoxicity .
  • Specific furan compounds exhibited unique mechanisms to inhibit NO production, which is crucial in various inflammatory responses .

2. Antimicrobial Activity

Furan derivatives have been reported to possess antimicrobial properties, acting through selective inhibition of microbial growth.

Research Findings :

  • Furan-based compounds have demonstrated effectiveness against a range of pathogens, suggesting their potential as antimicrobial agents .
  • The mechanisms include modification of enzyme activities that are essential for microbial survival and proliferation.

3. Anticancer Potential

The compound's purine structure suggests potential anticancer activity, particularly in breast cancer models.

Research Findings :

  • This compound has been linked to the modulation of cellular activities involved in cancer proliferation and invasion .
  • Studies indicate that it may interfere with platelet aggregation pathways, which are often exploited by cancer cells for metastasis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of NO production
AntimicrobialSelective inhibition of microbial growth
AnticancerModulation of platelet aggregation pathways

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, furan derivatives were tested for their effects on LPS-stimulated macrophages. The study found that certain furan compounds significantly reduced NO production at concentrations as low as 10 µM, indicating a strong anti-inflammatory potential.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound could prevent the antiproliferative effects of alpha-difluoromethylornithine, suggesting its role in modulating cancer cell behavior through interference with key signaling pathways related to cell proliferation and invasion.

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